Enhanced Lipophilicity (XLogP3) vs. Non-Fluorinated 3-Methylsulfonylpyridine
The addition of a fluorine atom at the 2-position significantly increases the calculated lipophilicity (XLogP3) of 2-Fluoro-3-methylsulfonylpyridine compared to the non-fluorinated analog, 3-methylsulfonylpyridine [1][2].
| Evidence Dimension | Calculated Lipophilicity |
|---|---|
| Target Compound Data | XLogP3: 0.5 [1] |
| Comparator Or Baseline | 3-methylsulfonylpyridine: XLogP3: 0.1 [2] |
| Quantified Difference | A 5-fold increase in calculated partition coefficient (0.5 vs 0.1) |
| Conditions | XLogP3 algorithm as computed by PubChem [1][2] |
Why This Matters
Higher lipophilicity is often a critical factor for improving membrane permeability and bioavailability, making the fluorinated compound a preferred starting point for lead optimization in drug discovery.
- [1] PubChem. 2-Fluoro-3-methylsulfonylpyridine (CID: 89959782). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/89959782. View Source
- [2] PubChem. 3-Methanesulfonylpyridine (CID: 416806). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/416806. View Source
